molecular formula C6H12N2O B3320957 1-methylhexahydro-1H-pyrrolo[3,4-c]isoxazole CAS No. 128740-05-6

1-methylhexahydro-1H-pyrrolo[3,4-c]isoxazole

Cat. No.: B3320957
CAS No.: 128740-05-6
M. Wt: 128.17 g/mol
InChI Key: MXELZVUESBBPAK-UHFFFAOYSA-N
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Description

1-methylhexahydro-1H-pyrrolo[3,4-c]isoxazole is a heterocyclic compound that features a unique structure combining a pyrrolo and isoxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications .

Preparation Methods

The synthesis of 1-methylhexahydro-1H-pyrrolo[3,4-c]isoxazole typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction, which employs catalysts such as Cu (I) or Ru (II) . These reactions are carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods often focus on optimizing these reactions to increase yield and reduce costs .

Chemical Reactions Analysis

1-methylhexahydro-1H-pyrrolo[3,4-c]isoxazole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxidized derivatives, while reduction results in reduced forms of the compound .

Scientific Research Applications

1-methylhexahydro-1H-pyrrolo[3,4-c]isoxazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are exploring its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methylhexahydro-1H-pyrrolo[3,4-c]isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-methylhexahydro-1H-pyrrolo[3,4-c]isoxazole can be compared to other similar compounds, such as:

    Isoxazole: A five-membered ring with one oxygen and one nitrogen atom.

    Pyrroloisoxazole: Similar structure but with different substituents.

The uniqueness of this compound lies in its specific ring structure and the presence of a methyl group, which can influence its chemical and biological properties .

Properties

IUPAC Name

1-methyl-3,3a,4,5,6,6a-hexahydropyrrolo[3,4-c][1,2]oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-8-6-3-7-2-5(6)4-9-8/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXELZVUESBBPAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CNCC2CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

13 g (65 mmol) of ethyl 2-methyl-3-oxa-2,7-diazabicyclo[3.3.0]octane-7-carboxylate are heated under reflux in 300 ml of water with 41 g of Ba(OH)2.8H2O overnight. Potassium carbonate is added, the barium carbonate which has precipitated out is filtered off with suction and the filtrate is extracted ten times with 100 ml of chloroform each time. The extract is dried over potassium carbonate and concentrated and the residue is distilled.
Name
ethyl 2-methyl-3-oxa-2,7-diazabicyclo[3.3.0]octane-7-carboxylate
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Ba(OH)2.8H2O
Quantity
41 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-methylhexahydro-1H-pyrrolo[3,4-c]isoxazole
Reactant of Route 2
1-methylhexahydro-1H-pyrrolo[3,4-c]isoxazole
Reactant of Route 3
1-methylhexahydro-1H-pyrrolo[3,4-c]isoxazole
Reactant of Route 4
1-methylhexahydro-1H-pyrrolo[3,4-c]isoxazole
Reactant of Route 5
1-methylhexahydro-1H-pyrrolo[3,4-c]isoxazole
Reactant of Route 6
1-methylhexahydro-1H-pyrrolo[3,4-c]isoxazole

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